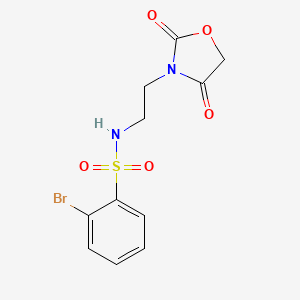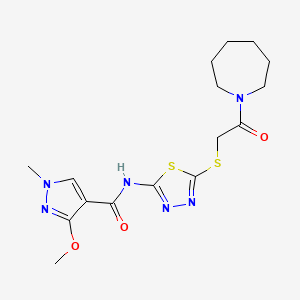
2-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BES or Besylate and is used as a reagent in various biochemical assays. The purpose of
Mecanismo De Acción
The mechanism of action of 2-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide involves the formation of covalent bonds with proteins and peptides. This compound contains a sulfonamide group that can react with the amino groups of proteins and peptides, resulting in the formation of stable adducts. This covalent modification can alter the activity and function of proteins and peptides, providing a useful tool for studying enzyme kinetics and protein-protein interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide depend on the specific protein or peptide that it interacts with. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of cathepsin B, an enzyme involved in the degradation of proteins in lysosomes. Additionally, this compound has been shown to inhibit the activity of HIV-1 protease, an enzyme involved in the replication of the HIV virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide has several advantages as a reagent in biochemical assays. It is a highly reactive compound that can form stable adducts with proteins and peptides, providing a useful tool for studying enzyme kinetics and protein-protein interactions. Additionally, this compound is water-soluble, making it easy to use in aqueous solutions. However, there are also limitations to the use of this compound. It can react with multiple amino groups on a protein or peptide, resulting in the formation of multiple adducts. This can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of 2-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide in scientific research. One potential application is the development of new inhibitors for enzymes involved in various disease states. This compound has already been shown to inhibit the activity of carbonic anhydrase and cathepsin B, making it a promising lead compound for the development of new drugs. Additionally, this compound could be used in the development of new labeling reagents for mass spectrometry analysis. Finally, the use of this compound in the study of protein-protein interactions and enzyme kinetics could lead to a better understanding of biological processes and the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of 2-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide involves the reaction of 2-bromoethylamine hydrobromide with 2,4-dioxooxazolidine-3-carboxylic acid followed by the reaction with benzenesulfonyl chloride. The resulting compound is a white crystalline powder with a molecular weight of 377.31 g/mol.
Aplicaciones Científicas De Investigación
2-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide has been widely used as a reagent in various biochemical assays. It is commonly used as a crosslinking agent for proteins and peptides. This compound has also been used in the synthesis of novel inhibitors for various enzymes, including carbonic anhydrase, cathepsin B, and HIV-1 protease. Additionally, it has been used as a labeling reagent for proteins and peptides in mass spectrometry analysis.
Propiedades
IUPAC Name |
2-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O5S/c12-8-3-1-2-4-9(8)20(17,18)13-5-6-14-10(15)7-19-11(14)16/h1-4,13H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZKIADIHWFHKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNS(=O)(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-4-yl)prop-2-enamide](/img/structure/B2421776.png)


![2-(4-bromobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2421779.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2421780.png)
![3-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2421783.png)



![9-(2-ethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2421789.png)
![3-methyl-4-oxo-N-(4-phenoxyphenyl)-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/no-structure.png)
![8-cyclopentyl-3-[(2-fluorophenyl)methyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2421793.png)